molecular formula C25H26F3N5O3 B1684527 PND-1186 CAS No. 1061353-68-1

PND-1186

Cat. No.: B1684527
CAS No.: 1061353-68-1
M. Wt: 501.5 g/mol
InChI Key: IGUBBWJDMLCRIK-UHFFFAOYSA-N
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Description

VS-4718 is a potent and orally bioavailable small molecule compound that targets cancer stem cells through the inhibition of focal adhesion kinase (FAK). Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cell signaling, particularly in the processes of cell adhesion, migration, and survival. VS-4718 has shown significant anticancer activity in various leukemia models, both in vitro and in vivo .

Mechanism of Action

Target of Action

PND-1186, also known as SR2516, PND 1186, VS-4718, or Benzamide, is a potent inhibitor of Focal Adhesion Kinase (FAK) . FAK is a cytoplasmic protein-tyrosine kinase that associates with integrins and modulates various cellular processes including growth, survival, and migration .

Mode of Action

This compound interacts with FAK, inhibiting its activity. The inhibition of FAK by this compound is highly specific and reversible . This interaction results in the blocking of FAK and p130Cas tyrosine phosphorylation .

Biochemical Pathways

The inhibition of FAK by this compound affects several biochemical pathways. FAK is a key mediator of signal transduction downstream of integrins and growth factor receptors . By inhibiting FAK, this compound disrupts these signaling pathways, which can lead to the promotion of caspase-3 activation and triggering of cell apoptosis .

Pharmacokinetics

This compound exhibits promising pharmacokinetics. It has been shown that 100 mg/kg of this compound administered intraperitoneally (i.p.) inhibits tumor FAK Tyr-397 phosphorylation for 12 hours . Oral administration of 150 mg/kg this compound provides a more sustained pharmacokinetic profile .

Result of Action

The inhibition of FAK by this compound leads to various molecular and cellular effects. Notably, it promotes caspase-3 activation and triggers cell apoptosis . It has been shown to inhibit 4T1 breast carcinoma subcutaneous tumor growth, which is correlated with elevated tumor cell apoptosis and caspase 3 activation .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, under non-adherent conditions as spheroids and as colonies in soft agar, 0.1 µM this compound blocked FAK and p130Cas tyrosine phosphorylation, promoted caspase-3 activation, and triggered cell apoptosis . This suggests that the three-dimensional environment can influence the efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

VS-4718 is synthesized through a series of chemical reactions involving the formation of a pyridine ring and subsequent functionalization. The key steps include:

  • Formation of the pyridine ring through a condensation reaction.
  • Introduction of functional groups such as trifluoromethyl and methoxy groups.
  • Coupling reactions to attach the morpholine and benzamide moieties.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of VS-4718 involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency in quality and yield. The use of automated reactors and purification systems helps in maintaining the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

VS-4718 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of VS-4718 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

VS-4718 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VS-4718

VS-4718 is unique in its high specificity and potency as a focal adhesion kinase inhibitor. It has shown significant efficacy in targeting cancer stem cells, which are often resistant to conventional chemotherapy. Additionally, VS-4718 has demonstrated promising results in combination with other chemotherapeutic agents, enhancing their efficacy and potentially reducing the likelihood of cancer relapse .

Properties

IUPAC Name

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUBBWJDMLCRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061353-68-1
Record name VS-4718
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061353681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VS-4718
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VS-4718
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2BD0MW4OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Method C was applied to a mixture of 2-(2-chloro-5-(trifluoromethyl)pyridin-4-ylamino)-N-methylbenzamide (23 mg, 0.070 mmol), 2-methoxy-4-morpholinoaniline (23 mg, 0.11 mmol), Pd2(dba)3 (9 mg, 0.0098 mmol), xantphos (8 mg, 0.014 mmol) and cesium carbonate (34 mg, 0.10 mmol) in dioxane (3 ml). The title compound was obtained as a pale yellow solid.
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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